![molecular formula C22H26N2O5S B3519887 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIPROPYLSULFAMOYL)PHENYL]PROP-2-ENAMIDE](/img/structure/B3519887.png)
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIPROPYLSULFAMOYL)PHENYL]PROP-2-ENAMIDE
概要
説明
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole moiety, a dipropylsulfamoyl group, and a prop-2-enamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-(dipropylsulfamoyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can improve the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted benzodioxole compounds .
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It is being studied for its anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in the development of high-performance polymers and coatings .
作用機序
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s benzodioxole moiety is crucial for its binding affinity, while the dipropylsulfamoyl group enhances its solubility and bioavailability .
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Quinone Derivatives: Compounds formed by the oxidation of benzodioxole moieties.
Uniqueness
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide is unique due to its combination of a benzodioxole moiety and a dipropylsulfamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(dipropylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-3-13-24(14-4-2)30(26,27)19-9-7-18(8-10-19)23-22(25)12-6-17-5-11-20-21(15-17)29-16-28-20/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,23,25)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQSUNPRDGVRD-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid](/img/structure/B3519809.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B3519817.png)
![N-[4-(aminosulfonyl)benzyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3519823.png)
![2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3519827.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B3519834.png)
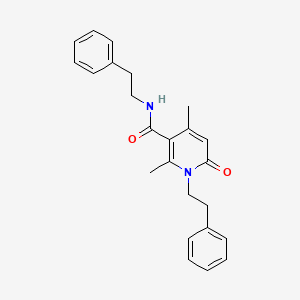
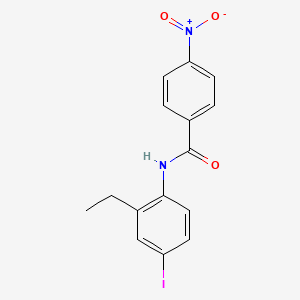
![5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3519845.png)
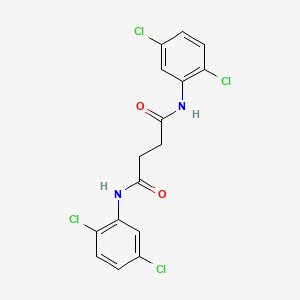
![DIMETHYL 2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B3519856.png)
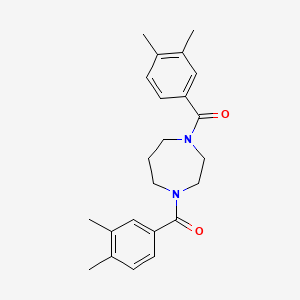
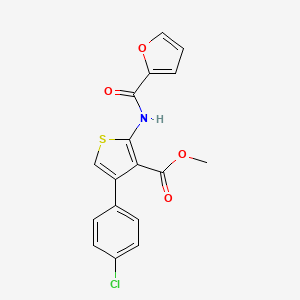
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide](/img/structure/B3519874.png)

